molecular formula C6H6F3N3 B1530345 N-methyl-6-(trifluoromethyl)pyridazin-3-amine CAS No. 1216271-19-0

N-methyl-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B1530345
CAS No.: 1216271-19-0
M. Wt: 177.13 g/mol
InChI Key: JHMSPWBHKMVNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and agrochemistry. This pyridazine derivative features a methylamino group at the 3-position and a trifluoromethyl group at the 6-position of the pyridazine ring, a structural motif known to enhance the physicochemical and biological properties of molecules . The presence of the trifluoromethyl group is a common and valuable modification in the design of active molecules, as it can influence a compound's lipophilicity, metabolic stability, and binding affinity . While specific biological data for this exact compound is not widely reported in the public domain, its core structure is closely related to pyridazin-3-amines and other substituted pyridazines that have been extensively investigated for their pesticidal activities, including potential use as insecticides, acaricides, and nematicides . Furthermore, analogous compounds based on the pyridazine scaffold are explored in pharmaceutical research for their potential to interact with various biological targets, making this compound a versatile and valuable building block for synthesizing novel compounds for activity screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption. Researchers handling this compound should refer to the available safety data and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-10-5-3-2-4(11-12-5)6(7,8)9/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSPWBHKMVNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-6-(trifluoromethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This article delves into various aspects of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, making it a promising candidate for drug development.

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The trifluoromethyl group allows the compound to penetrate cell membranes effectively, facilitating interaction with intracellular enzymes and receptors.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific protein kinases and enzymes involved in various disease pathways, potentially offering therapeutic benefits in treating conditions like cancer and infectious diseases.

Pharmacological Applications

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. It shows potential against both gram-positive and gram-negative bacteria, with mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Inhibitory Effects on Protein Kinases : In vitro assays demonstrate that this compound can act as a selective inhibitor of certain protein kinases implicated in tumor growth and progression.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, showcasing its potential in antiparasitic applications .
  • Study 2 : Another investigation reported that structural modifications, including the trifluoromethyl substitution, significantly enhanced the compound's potency against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Target Pathways Research Findings
AnticancerInduces apoptosisTumor growth pathwaysEffective against various cancer cell lines
AntimicrobialDisrupts cell wall synthesisBacterial metabolismActive against gram-positive and gram-negative bacteria
Protein Kinase InhibitionBlocks kinase activityCell signaling pathwaysSelective inhibition observed in vitro assays

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

N-methyl-6-(trifluoromethyl)pyridazin-3-amine serves as an important building block in organic synthesis. Its trifluoromethyl group imparts notable electron-withdrawing characteristics, which can enhance the reactivity of the compound in various chemical reactions. It is utilized in:

  • Synthesis of Complex Organic Molecules : The compound can be employed in multi-step synthesis processes to create more complex structures.
  • Coordination Chemistry : It acts as a ligand, forming coordination complexes with transition metals, which are crucial for catalysis and material science applications.

Biological Applications

The biological activities of this compound have been explored extensively, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics to combat resistant strains .

Anticancer Activity

This compound has shown promising results in anticancer studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines, including leukemia and breast cancer. The IC50 values indicate potent activity, with values ranging from 0.17 to 2.69 µM for different cell lines.
Cell LineIC50 (µM)Observed Effect
HG-3 (CLL)0.17 - 2.69Pro-apoptotic effects observed
PGA-1 (CLL)0.35 - 1.97High efficacy with low toxicity

The mechanism of action includes enzyme inhibition and receptor modulation, affecting cellular signaling pathways that lead to apoptosis in cancer cells .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals targeting specific enzymes and receptors:

  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific protein kinases involved in disease pathways.
  • Therapeutic Development : Its structural features allow for favorable interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Industrial Applications

Beyond its roles in research and medicine, this compound is utilized in the production of:

  • Agrochemicals : Its stability and reactivity make it suitable for developing pesticides and herbicides.
  • Specialty Materials : The compound's unique properties contribute to the formulation of advanced materials used in various industrial applications .

Comparison with Similar Compounds

Substituent Variation: Methyl vs. Dimethylamine

Compound 1 : N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine (C₇H₉F₃N₃)

  • Structural Difference : The 3-position amine is dimethylated instead of methylated.
  • However, it may improve solubility due to enhanced hydrophilicity .

Heterocyclic Core Variation: Pyridazine vs. Triazine

Compound 2 : N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (C₁₁H₉F₃N₄)

  • Structural Difference : The pyridazine ring is replaced with a 1,2,4-triazine core, and a phenyl group is introduced at the 3-position.
  • The phenyl group may improve π-π interactions with aromatic residues in enzymes, but the larger size could reduce bioavailability .

Positional and Functional Group Modifications in Pyridine Analogs

Compound 3 : 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (C₇H₇F₃N₂O)

  • Structural Difference : Pyridine replaces pyridazine, with a methoxy (-OCH₃) group at the 5-position.
  • Impact : Methoxy groups can act as hydrogen-bond acceptors, improving solubility. The pyridine core’s reduced basicity (compared to pyridazine) may alter protonation states under physiological conditions, affecting target engagement .

Compound 4 : 6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine (C₁₅H₁₅F₃N₂O)

  • Structural Difference : A bulky 4-(trifluoromethyl)phenylethyl group replaces the methylamine in the parent compound.
  • Impact: Increased hydrophobicity from the aryl group may enhance membrane permeability but could also lead to off-target interactions.

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
N-methyl-6-(trifluoromethyl)pyridazin-3-amine C₆H₇F₃N₃ 194.14 -CF₃ (6), -NHCH₃ (3) Potential kinase inhibitor scaffold
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine C₇H₉F₃N₃ 208.16 -CF₃ (6), -N(CH₃)₂ (3) Improved solubility, reduced H-bonding
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine C₁₁H₉F₃N₄ 254.21 -CF₃ (6), -C₆H₅ (3), triazine core Enhanced π-π interactions
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂O 192.14 -CF₃ (6), -OCH₃ (5) Solubility enhancer for CNS targets

Preparation Methods

Stepwise Synthesis

Step Reaction Description Key Intermediate Conditions Yield (%)
1 Condensation of ethyl trifluoropyruvate with acetone in presence of L-proline and DMF Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate Room temp, reported method Not specified
2 Reaction with hydrazine hydrate and acetic acid 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one Mild conditions Not specified
3 Oxidation with potassium chromate and sulfuric acid 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid Room temp Not specified
4 Fischer esterification (reflux with ethanol and catalytic sulfuric acid) Corresponding ester derivative Reflux Not specified
5 Chlorination with excess phosphorus oxychloride Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate Reflux Not specified
6 Hydrolysis and chlorination to acid chloride Acid chloride intermediate Treatment with LiOH, THF/H2O, then SOCl2 Not specified
7 Reaction with primary amines in dichloromethane and triethylamine Amide intermediates Room temp Not specified
8 Final amination and N-methylation via nucleophilic substitution and amidation Target N-methylated pyridazine derivatives Reflux in 1,4-dioxane, Hünig’s base 36–79% yield

This route allows for the introduction of the trifluoromethyl group early and subsequent functionalization to install the N-methyl amine moiety on the pyridazine ring.

N-Methylation of 6-(Trifluoromethyl)pyridazin-3-amine

N-methylation of the amino group on the pyridazine ring can be achieved by alkylation of the corresponding 6-(trifluoromethyl)pyridazin-3-amine precursor using alkyl halides under basic conditions.

A representative procedure adapted from related heterocyclic amine alkylation involves:

  • Dissolving the amino pyridazine in dry DMF under inert atmosphere.
  • Cooling the solution to 0 °C.
  • Addition of sodium hydride (NaH) as a base to deprotonate the amine.
  • Subsequent addition of methyl halide (e.g., methyl iodide or bromide) to alkylate the nitrogen.
  • Stirring overnight to complete the reaction.
  • Workup by quenching with ice water, extraction with ethyl acetate, drying, and purification by column chromatography.

This method typically yields the N-methylated product with high purity and moderate to good yields.

An alternative approach involves direct introduction of the trifluoromethyl group into pyridazine derivatives using trifluoromethyl copper reagents. This method allows substitution on halogenated pyridazines (e.g., bromo- or iodo-substituted) to install the trifluoromethyl group regioselectively.

Preparation of Methylamine Derivatives Relevant to N-Methylation

The methylamine moiety used in the N-methylation step can be prepared via reduction of nitromethane or related precursors. Efficient and cost-effective methods for preparing methylamine and its isotopologues involve:

  • Reaction of nitromethane with bases and phase-transfer catalysts in inert solvents.
  • Catalytic reduction using metals such as zinc, magnesium, or nickel.
  • Subsequent formation of methylamine salts by reaction with acids like hydrochloric acid or sulfuric acid.

These methods provide high yields and purity of methylamine, which can then be used for N-methylation of amino pyridazine intermediates.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Range Notes
Pyridazine ring construction from ethyl trifluoropyruvate Ethyl 3,3,3-trifluoropyruvate Acetone, hydrazine hydrate, oxidants, POCl3 Room temp to reflux 36–79% Multi-step, allows functional group diversity
N-Methylation via alkylation 6-(Trifluoromethyl)pyridazin-3-amine NaH, methyl halide, DMF 0 °C to RT, overnight Moderate to good Standard alkylation technique
Direct trifluoromethylation Halogenated pyridazines Trifluoromethyl copper reagents Various, often catalytic Variable Useful for late-stage trifluoromethyl introduction
Methylamine preparation for N-methylation Nitromethane Bases, metal catalysts, acids Reflux, inert solvents High Provides methylamine for alkylation

Research Findings and Analysis

  • The multi-step synthesis from ethyl trifluoropyruvate is well-established and versatile for preparing various 3,6-disubstituted pyridazines, including N-methyl derivatives with trifluoromethyl substitution.
  • N-alkylation using sodium hydride and methyl halides in polar aprotic solvents like DMF is a reliable method for introducing the N-methyl group on the pyridazine amine.
  • Direct trifluoromethylation using trifluoromethyl copper reagents offers regioselective modification but may require careful control of reaction parameters.
  • Efficient methylamine preparation methods enhance the overall synthetic accessibility of N-methylated pyridazine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-6-(trifluoromethyl)pyridazin-3-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, starting from chloropyridazine derivatives, trifluoromethylation can be achieved using copper-mediated cross-coupling under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen). Methylation of the amine group is often performed via reductive amination with formaldehyde and sodium borohydride in methanol . Key parameters include reaction time (12–24 hours), catalyst choice (e.g., Pd/C for hydrogenation), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Impurities such as unreacted hydrazine intermediates require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation employs:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal parameters (e.g., space group, bond angles) .
  • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks for the methyl group (δ ~2.9 ppm) and trifluoromethyl (δ ~120 ppm in 19^{19}F NMR) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 192.1 [M+H]+^+ .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinase targets). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions, while the pyridazine ring’s planarity facilitates π-π stacking .
  • QSAR modeling : Correlate substituent variations (e.g., halogenation at position 4) with IC50_{50} values in enzyme assays. Parameters like topological polar surface area (TPSA, ~70 Ų) and logP (~2.1) influence membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay standardization : Control variables such as ATP concentration (1–10 mM) and incubation time (30–60 minutes) to minimize variability .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if conflicting results arise from differential metabolite formation. LC-MS/MS quantifies parent compound degradation .
  • Crystallographic analysis : Compare ligand-protein co-crystal structures (e.g., using SHELXPRO) to identify binding mode discrepancies caused by trifluoromethyl orientation .

Q. How are structure-activity relationship (SAR) studies designed to enhance selectivity for adenosine receptor subtypes?

  • Methodological Answer :

  • Analog synthesis : Modify the pyridazine core with substituents (e.g., 4-fluoro, 5-chloro) and assess affinity via radioligand binding assays (Ki_i values for A2A_{2A} vs. A1_1 receptors) .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) and hydrophobic regions (trifluoromethyl) using MOE or Schrödinger .

Key Notes for Experimental Design

  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) to improve trifluoromethylation yields .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (3–4 replicates) .
  • Data Reproducibility : Archive raw crystallographic data (CIF files) for peer validation using SHELX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-6-(trifluoromethyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-6-(trifluoromethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.